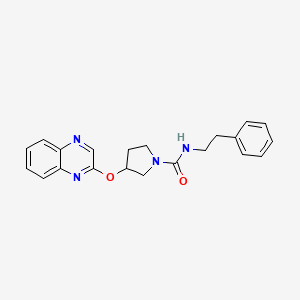
N-(2-phenylethyl)-3-(quinoxalin-2-yloxy)pyrrolidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-phenylethyl)-3-(quinoxalin-2-yloxy)pyrrolidine-1-carboxamide, commonly known as QX-314, is a potent sodium channel blocker that has gained significant attention in scientific research due to its unique properties. QX-314 is a highly lipophilic molecule that can penetrate cell membranes and selectively block sodium channels, making it an attractive tool for studying neuronal activity and pain sensation.
Aplicaciones Científicas De Investigación
Synthesis and Structural Characterization
The synthesis of compounds related to N-(2-phenylethyl)-3-(quinoxalin-2-yloxy)pyrrolidine-1-carboxamide involves complex reactions that yield products with potential bioactive applications. For instance, the study by Faizi et al. (2018) describes the synthesis and characterization of organic salt 2-((4-bromophenyl)amino)pyrido[1,2-a]quinoxalin-11-ium bromide, a product of oxidative cyclization, demonstrating its ionic nature and high reactivity, which could be promising for generating new compounds of this class (Faizi et al., 2018).
Bioactive Properties and Pharmacological Applications
Quinoxalines, including derivatives similar to this compound, are explored for their versatile pharmacological applications. The investigation into substituted quinoline-2-carboxamides and their isosteres by Goněc et al. (2012) revealed their activity against mycobacterial species and their potential as PET (photosynthetic electron transport) inhibitors, highlighting the antimycobacterial efficacy of certain derivatives (Goněc et al., 2012).
Antimicrobial Activity
The antimycobacterial activity of new pyrrolo[1,2-a]quinoxaline-2- or -4-carboxylic acid hydrazide derivatives was evaluated by Guillon et al. (2004), demonstrating significant inhibition against Mycobacterium tuberculosis H37Rv, which points to the potential of this compound related compounds in treating tuberculosis (Guillon et al., 2004).
Chemical Reactivity and Applications
The reactivity and potential applications of compounds related to this compound in chemical synthesis and material science are significant. For example, the work by Baek et al. (2003) on the free-radical-induced polymerization of bismaleimide using a diphenylquinoxaline-containing hyperbranched aromatic polyamide showcases the utility of quinoxaline derivatives in developing new thermosetting resin systems for high-temperature applications (Baek et al., 2003).
Propiedades
IUPAC Name |
N-(2-phenylethyl)-3-quinoxalin-2-yloxypyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O2/c26-21(22-12-10-16-6-2-1-3-7-16)25-13-11-17(15-25)27-20-14-23-18-8-4-5-9-19(18)24-20/h1-9,14,17H,10-13,15H2,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLUBTSBDWZUGMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC3=CC=CC=C3N=C2)C(=O)NCCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

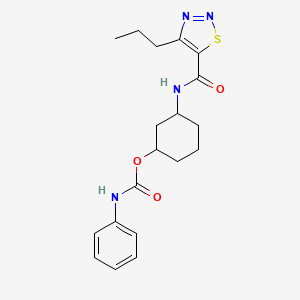
![1-(4-chlorobenzyl)-3,7,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2569146.png)

![2-[2-({[4-(acetylamino)phenyl]sulfonyl}amino)-1,3-thiazol-4-yl]-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B2569151.png)
![2-[3-(Aminomethyl)benzenesulfonyl]ethan-1-ol hydrochloride](/img/structure/B2569153.png)
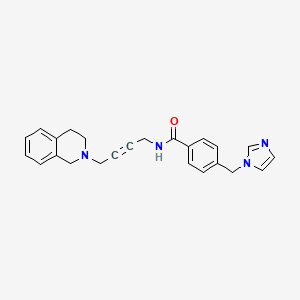
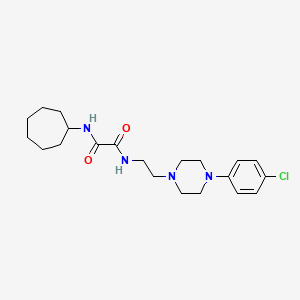

![3-[(3-chloro-4-methylphenyl)imino]-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B2569160.png)

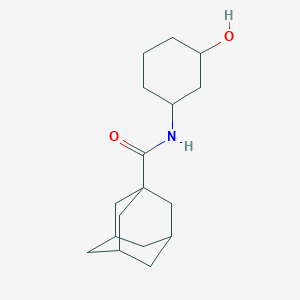

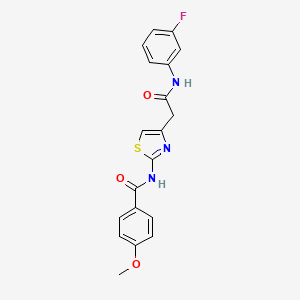
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-(3,4-difluorophenyl)-2-oxoimidazolidin-1-yl)acetamide](/img/structure/B2569167.png)